2-(8-Ethylpyren-1-YL)cyclohexan-1-one
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Overview
Description
2-(8-Ethylpyren-1-yl)cyclohexan-1-one is a chemical compound known for its unique structure, which combines a pyrene moiety with a cyclohexanone ring
Preparation Methods
The synthesis of 2-(8-Ethylpyren-1-yl)cyclohexan-1-one typically involves several steps. One common method includes the following steps:
Aldol Condensation: The initial step involves the aldol condensation of a suitable aldehyde with a ketone in the presence of a base such as sodium hydroxide.
Protection of the Ketone Group: The ketone group is protected using ethylene glycol in the presence of an acid catalyst like hydrochloric acid.
Reduction and Saturation: The intermediate product undergoes reduction and saturation using an aluminum-nickel alloy in aqueous potassium hydroxide.
Chemical Reactions Analysis
2-(8-Ethylpyren-1-yl)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexanone ring, using reagents like halogens or nucleophiles.
Scientific Research Applications
2-(8-Ethylpyren-1-yl)cyclohexan-1-one has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Medicinal Chemistry: Researchers are exploring its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer or antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(8-Ethylpyren-1-yl)cyclohexan-1-one involves its interaction with various molecular targets. The compound’s effects are mediated through its ability to undergo chemical transformations that modify its structure and reactivity. These transformations can influence biological pathways and molecular targets, leading to specific biological effects .
Comparison with Similar Compounds
2-(8-Ethylpyren-1-yl)cyclohexan-1-one can be compared with other similar compounds, such as:
Xylariaone: A cyclohexanone derivative isolated from the fungal strain Xylaria sp.
2-(2-(2-methyl-1,3-dioxolan-2-yl)ethyl)-cyclohexan-1-one: Another cyclohexanone-related compound used as a versatile building block in organic synthesis.
The uniqueness of this compound lies in its combination of a pyrene moiety with a cyclohexanone ring, which imparts distinct chemical and physical properties.
Properties
CAS No. |
138060-73-8 |
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Molecular Formula |
C24H22O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
2-(8-ethylpyren-1-yl)cyclohexan-1-one |
InChI |
InChI=1S/C24H22O/c1-2-15-7-8-16-9-10-17-11-12-19(20-5-3-4-6-22(20)25)21-14-13-18(15)23(16)24(17)21/h7-14,20H,2-6H2,1H3 |
InChI Key |
OLMQOOZGSJWRED-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC3=C(C=CC4=C3C2=C(C=C4)C=C1)C5CCCCC5=O |
Origin of Product |
United States |
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